molecular formula C9H8N4O2 B141758 3-(3-nitrophenyl)-1H-pyrazol-5-amine CAS No. 142338-69-0

3-(3-nitrophenyl)-1H-pyrazol-5-amine

Cat. No.: B141758
CAS No.: 142338-69-0
M. Wt: 204.19 g/mol
InChI Key: TWOZXWGNMBEDKH-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-1H-pyrazol-5-amine: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a nitrophenyl group at the third position and an amine group at the fifth position of the pyrazole ring makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-nitrophenyl)-1H-pyrazol-5-amine typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophenylhydrazine. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 3-(3-nitrophenyl)-1H-pyrazol-5-amine can undergo oxidation reactions to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-(3-aminophenyl)-1H-pyrazol-5-amine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(3-nitrophenyl)-1H-pyrazol-5-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are investigating its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine: The compound’s potential as a therapeutic agent is being explored in medicinal chemistry. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in preclinical models.

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may target DNA, proteins, and other critical biomolecules.

Comparison with Similar Compounds

    3-(4-nitrophenyl)-1H-pyrazol-5-amine: Similar structure but with the nitro group at the para position.

    3-(3-nitrophenyl)-1H-pyrazol-4-amine: Similar structure but with the amine group at the fourth position.

    3-(3-nitrophenyl)-1H-pyrazol-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

Uniqueness: 3-(3-nitrophenyl)-1H-pyrazol-5-amine is unique due to the specific positioning of the nitro and amine groups on the pyrazole ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential as a bioactive molecule set it apart from other similar compounds.

Properties

IUPAC Name

5-(3-nitrophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-9-5-8(11-12-9)6-2-1-3-7(4-6)13(14)15/h1-5H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOZXWGNMBEDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395665
Record name 3-(3-nitrophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142338-69-0
Record name 3-(3-nitrophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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